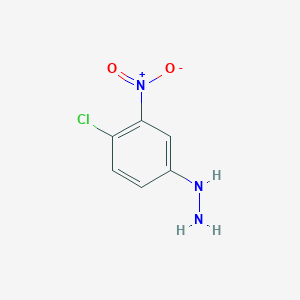
4-ヒドロキシ-2-メチルキノリン-7-カルボン酸
概要
説明
4-Hydroxy-2-methylquinoline-7-carboxylic acid is a unique chemical compound with the empirical formula C11H9NO3 . It is a solid substance and has a molecular weight of 203.19 .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2-methylquinoline-7-carboxylic acid can be represented by the SMILES string O=C(O)C1=CC=C(C(O)=C2)C(N=C2C)=C1 . The InChI representation is 1S/C11H9NO3/c1-6-4-10(13)8-3-2-7(11(14)15)5-9(8)12-6/h2-5H,1H3,(H,12,13)(H,14,15) .
Physical And Chemical Properties Analysis
4-Hydroxy-2-methylquinoline-7-carboxylic acid is a solid substance . It has a molecular weight of 203.19 . The compound’s flash point is not applicable .
科学的研究の応用
医薬品用途
4-ヒドロキシ-2-メチルキノリン-7-カルボン酸は、広範囲の医薬品的に重要な化合物の合成に使用されます . これは、創薬におけるリードのための重要な足場であり、医薬品化学の分野で重要な役割を果たしています .
抗結核剤の合成
この化合物は、強力な抗結核剤である2-(キノリン-4-イルオキシ)アセトアミドの合成における中間体として使用できます .
アルツハイマー病の治療
これは、アルツハイマー病の治療のための2-アリールエテニルキノリン誘導体の合成にも使用されます .
抗真菌活性
4-ヒドロキシ-2-メチルキノリン-7-カルボン酸を含む合成された4-ヒドロキシ-2-キノロンアナログは、病原性真菌であるアスペルギルス・フラブスに対する抗真菌活性をスクリーニングされました .
抗菌活性
これらのアナログは、グラム陽性菌である黄色ブドウ球菌とグラム陰性菌である大腸菌に対する抗菌活性についても試験されました .
工業用途
4-ヒドロキシ-2-メチルキノリン-7-カルボン酸と構造的に類似したキノリンは、工業用および合成有機化学の分野で多様な用途があります .
Safety and Hazards
The safety information available indicates that 4-Hydroxy-2-methylquinoline-7-carboxylic acid is a non-combustible solid . It has a WGK of 3 . The flash point is not applicable . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
作用機序
Target of Action
It is known that this compound can be used as an intermediate in the synthesis of a wide range of medicinally important compounds .
Mode of Action
It is likely that the compound interacts with its targets in a manner that is dependent on the specific biological context and the nature of the synthesized medicinally important compounds .
Biochemical Pathways
It is known that quinoline derivatives have diverse biological and pharmaceutical activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that the compound can be used as an intermediate in the synthesis of medicinally important compounds, suggesting that its effects would be dependent on the specific compounds that are synthesized .
生化学分析
Biochemical Properties
4-Hydroxy-2-methylquinoline-7-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways . For instance, it may act as an inhibitor of certain enzymes, thereby modulating their activity and influencing metabolic flux. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 4-Hydroxy-2-methylquinoline-7-carboxylic acid to the active sites of enzymes .
Cellular Effects
The effects of 4-Hydroxy-2-methylquinoline-7-carboxylic acid on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage . Additionally, 4-Hydroxy-2-methylquinoline-7-carboxylic acid can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4-Hydroxy-2-methylquinoline-7-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to the active sites of enzymes, leading to inhibition or activation of their activity . This binding is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-compound complex. Additionally, 4-Hydroxy-2-methylquinoline-7-carboxylic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-2-methylquinoline-7-carboxylic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that 4-Hydroxy-2-methylquinoline-7-carboxylic acid can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-2-methylquinoline-7-carboxylic acid in animal models vary with dosage. At low doses, this compound may exhibit beneficial effects such as antioxidant activity and protection against oxidative stress . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
4-Hydroxy-2-methylquinoline-7-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of various metabolites. For example, it may inhibit enzymes involved in oxidative stress responses, thereby reducing the production of reactive oxygen species .
Transport and Distribution
Within cells and tissues, 4-Hydroxy-2-methylquinoline-7-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biological effects. The transport and distribution of 4-Hydroxy-2-methylquinoline-7-carboxylic acid are critical for its activity and function .
Subcellular Localization
The subcellular localization of 4-Hydroxy-2-methylquinoline-7-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity, as it allows it to interact with specific enzymes and proteins within these compartments. For example, 4-Hydroxy-2-methylquinoline-7-carboxylic acid may localize to the mitochondria, where it can modulate the activity of mitochondrial enzymes and influence cellular metabolism .
特性
IUPAC Name |
2-methyl-4-oxo-1H-quinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-4-10(13)8-3-2-7(11(14)15)5-9(8)12-6/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZBIMQXWLFCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589887 | |
| Record name | 2-Methyl-4-oxo-1,4-dihydroquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950236-91-6 | |
| Record name | 2-Methyl-4-oxo-1,4-dihydroquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


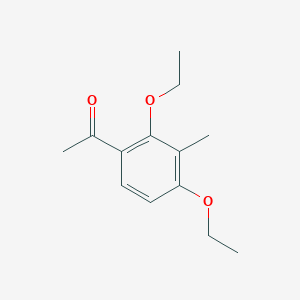
![Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate](/img/structure/B1627847.png)
![2-[(2,3-Dihydro-1H-indol-2-yl)methyl]-3,3-difluoroprop-2-enoic acid](/img/structure/B1627849.png)

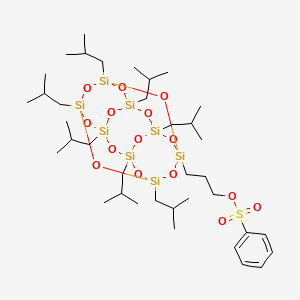
![N-[1-[[1-[[5-(Diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide;hydrochloride](/img/structure/B1627854.png)
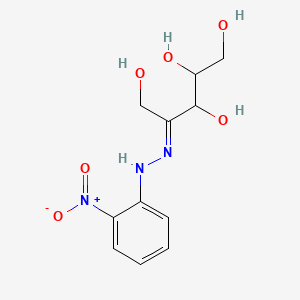
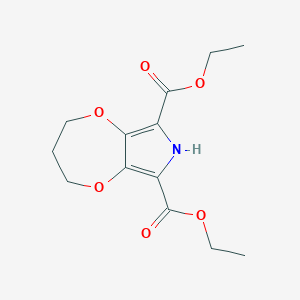
![(3,4-Dichloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B1627862.png)
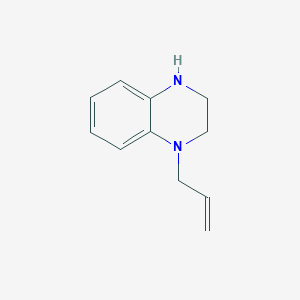
![Methyl 2-{1-amino-2-[(tert-butoxycarbonyl)amino]ethyl}benzoate](/img/structure/B1627864.png)
![6-Fluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1627866.png)

